Cefiderocol

Description

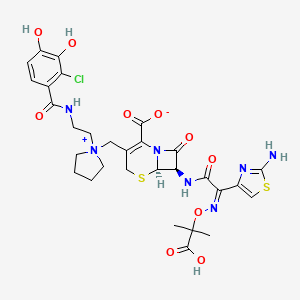

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[[1-[2-[(2-chloro-3,4-dihydroxybenzoyl)amino]ethyl]pyrrolidin-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34ClN7O10S2/c1-30(2,28(46)47)48-36-19(16-13-50-29(32)34-16)24(42)35-20-25(43)37-21(27(44)45)14(12-49-26(20)37)11-38(8-3-4-9-38)10-7-33-23(41)15-5-6-17(39)22(40)18(15)31/h5-6,13,20,26H,3-4,7-12H2,1-2H3,(H7-,32,33,34,35,36,39,40,41,42,44,45,46,47)/t20-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBPPRLRVDVJOCL-FQRUVTKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4(CCCC4)CCNC(=O)C5=C(C(=C(C=C5)O)O)Cl)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C(=O)O)O/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4(CCCC4)CCNC(=O)C5=C(C(=C(C=C5)O)O)Cl)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34ClN7O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401098052 | |

| Record name | Pyrrolidinium, 1-[[(6R,7R)-7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-1-[2-[(2-chloro-3,4-dihydroxybenzoyl)amino]ethyl]-, inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401098052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

752.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1225208-94-5 | |

| Record name | Pyrrolidinium, 1-[[(6R,7R)-7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-1-[2-[(2-chloro-3,4-dihydroxybenzoyl)amino]ethyl]-, inner salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1225208-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cefiderocol [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1225208945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefiderocol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14879 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pyrrolidinium, 1-[[(6R,7R)-7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-1-[2-[(2-chloro-3,4-dihydroxybenzoyl)amino]ethyl]-, inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401098052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CEFIDEROCOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SZ34OMG6E8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Trojan Horse Strategy: A Technical Guide to the Mechanism of Action of Cefiderocol Against Gram-Negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cefiderocol represents a significant advancement in the fight against multidrug-resistant (MDR) Gram-negative bacteria. This novel siderophore cephalosporin employs a unique "Trojan horse" mechanism to bypass common resistance pathways and effectively target penicillin-binding proteins (PBPs), leading to bacterial cell death. This technical guide provides an in-depth exploration of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of key processes to aid researchers and drug development professionals in understanding and leveraging this innovative antimicrobial agent.

Core Mechanism of Action: A Two-Step Assault

This compound's efficacy stems from its unique chemical structure, which combines a cephalosporin core with a catechol siderophore moiety.[1] This dual nature allows for a two-step mechanism of action: active transport into the bacterial cell and subsequent inhibition of cell wall synthesis.

Step 1: The "Trojan Horse" Entry - Exploiting Iron Uptake

Gram-negative bacteria have a formidable outer membrane that acts as a barrier to many antibiotics. This compound overcomes this by exploiting the bacteria's essential iron acquisition systems.[2] In the iron-depleted environment of a host infection, this compound chelates ferric iron (Fe³⁺) via its catechol side chain.[3][4] This this compound-iron complex is then recognized and actively transported across the outer membrane by various bacterial iron transporters, such as PiuA in Pseudomonas aeruginosa and CirA and Fiu in Escherichia coli.[5] This active transport mechanism allows this compound to achieve high concentrations in the periplasmic space, effectively bypassing resistance mechanisms like porin channel mutations and efflux pump upregulation that affect other β-lactams.[2]

Step 2: Inhibition of Peptidoglycan Synthesis

Once in the periplasm, this compound, like other cephalosporins, targets and inhibits the activity of penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis and maintenance of the bacterial cell wall.[6] this compound shows a high affinity for PBP3, a key enzyme involved in cell division.[5][6] By binding to PBP3, this compound blocks the transpeptidation step in peptidoglycan synthesis, leading to the formation of a defective cell wall and ultimately, bacterial cell lysis and death.[7]

Quantitative Data

The following tables summarize the in vitro activity and binding characteristics of this compound.

In Vitro Susceptibility

This compound demonstrates potent activity against a wide range of Gram-negative pathogens, including many multidrug-resistant and carbapenem-resistant isolates.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and Comparator Agents against Gram-Negative Bacteria

| Organism | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) | Comparator Agent | Comparator MIC₅₀ (µg/mL) | Comparator MIC₉₀ (µg/mL) | Reference(s) |

| Escherichia coli | 0.12 | 0.5 | Ceftazidime | - | - | [8] |

| Klebsiella pneumoniae (Carbapenem-Resistant) | 0.125 | 1 | Ceftazidime/avibactam | - | - | [3] |

| Pseudomonas aeruginosa (Carbapenem-Resistant) | 0.25 | 2 | Colistin | - | - | [3] |

| Acinetobacter baumannii (Carbapenem-Resistant) | 1 | 128 | Colistin | - | - | [3] |

| Stenotrophomonas maltophilia | 0.06 | 0.25 | - | - | - | [9] |

| Enterobacterales (Carbapenem-Nonsusceptible) | 2 | 4 | Ceftazidime-avibactam | 1 | >32 | [9][10] |

Note: MIC values can vary based on the specific strains tested and the methodologies used.

Penicillin-Binding Protein (PBP) Affinity

This compound's primary target is PBP3. The following table presents binding affinity data for this compound and comparator β-lactams against PBP3 from Pseudomonas aeruginosa.

Table 2: Binding Affinities of this compound and Comparators to P. aeruginosa PBP3

| Compound | pIC₅₀ (S2d assay) | pIC₅₀ (Bocillin-FL assay) | k_inact/K_i (M⁻¹s⁻¹) | Reference(s) |

| This compound | 7.0 ± 0.1 | 6.5 ± 0.1 | 3000 | [6][11] |

| Ceftazidime | 6.6 ± 0.1 | 6.1 ± 0.1 | 3400 | [6][11] |

| Cefepime | 7.1 ± 0.1 | 6.4 ± 0.1 | 9600 | [6][11] |

| Meropenem | 6.7 ± 0.1 | 6.0 ± 0.1 | 11000 | [6][11] |

pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration (IC₅₀). k_inact/K_i is the second-order rate constant for enzyme inactivation.

Stability Against β-Lactamases

A key advantage of this compound is its high stability against a broad spectrum of β-lactamases, including serine- and metallo-β-lactamases.

Table 3: Stability of this compound against Hydrolysis by β-Lactamases

| β-Lactamase Class | β-Lactamase Type | Hydrolysis of this compound | Reference(s) |

| Class A | KPC | Stable | [12] |

| Class B | NDM, VIM, IMP | Stable | [13] |

| Class C | AmpC | Stable | [12] |

| Class D | OXA-23, OXA-40, OXA-48 | Stable | [14][15] |

Experimental Protocols

Detailed methodologies are crucial for the accurate in vitro assessment of this compound.

Broth Microdilution (BMD) for this compound MIC Determination

Accurate determination of this compound's Minimum Inhibitory Concentration (MIC) requires a specific methodology to mimic the iron-depleted conditions in vivo.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Susceptibility of this compound and other antibiotics against carbapenem-resistant, Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. journals.asm.org [journals.asm.org]

- 6. Structural basis of Pseudomonas aeruginosa penicillin binding protein 3 inhibition by the siderophore-antibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Activity of this compound Against Enterobacterales, Pseudomonas aeruginosa, and Acinetobacter baumannii Endemic to Medical Centers in New York City - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2790. Activity of this compound and Comparator Agents Against Pediatric Isolates of Enterobacterales, Pseudomonas aeruginosa, Acinetobacter baumannii-calcoaceticus species complex, and Stenotrophomonas maltophilia from the SENTRY Surveillance Program (2020-2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. Structural basis of Pseudomonas aeruginosa penicillin binding protein 3 inhibition by the siderophore-antibiotic this compound - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 12. Stability and low induction propensity of this compound against chromosomal AmpC β-lactamases of Pseudomonas aeruginosa and Enterobacter cloacae - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. sonar.ch [sonar.ch]

- 15. Stability of this compound against clinically significant broad-spectrum oxacillinases - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise of a Novel Siderophore Cephalosporin: A Technical Guide to the Discovery and Development of Cefiderocol

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) Gram-negative bacteria represents a critical global health threat, necessitating the development of innovative antimicrobial agents. Cefiderocol, a first-in-class siderophore cephalosporin, has emerged as a significant advancement in the fight against these challenging pathogens. This technical guide provides an in-depth timeline of its discovery and development, detailing the core scientific principles, experimental methodologies, and pivotal clinical trial data that paved the way for its regulatory approval and clinical use.

Discovery and Preclinical Development: A "Trojan Horse" Strategy

The journey of this compound began at Shionogi & Co., Ltd. in Osaka, Japan, where researchers sought to overcome the primary mechanisms of resistance employed by Gram-negative bacteria, such as the production of β-lactamases, porin channel mutations, and the upregulation of efflux pumps.[1][2] After a hiatus of over 15 years in the search for novel siderophore cephalosporins, the growing threat of carbapenem resistance prompted a renewed effort.[3] The core innovation behind this compound lies in its unique "Trojan horse" mechanism of action.[1][4]

This compound was rationally designed by attaching a catechol moiety to the C-3 side chain of a cephalosporin core, which is structurally similar to cefepime and ceftazidime.[2][3][5] This catechol group acts as a siderophore, a molecule with a high affinity for ferric iron.[3][6] In the iron-deficient environment of a host infection, bacteria upregulate their iron acquisition systems. This compound capitalizes on this by chelating with ferric iron in the extracellular space and is then actively transported across the outer bacterial membrane through specific iron transporter channels, such as PiuA in P. aeruginosa and CirA and Fiu in E. coli.[1][6] This active transport mechanism allows this compound to bypass the common resistance pathways of porin channel deletion and efflux pumps that affect other β-lactam antibiotics.[1][5]

Once in the periplasmic space, this compound dissociates from the iron and exerts its bactericidal activity by binding to penicillin-binding proteins (PBPs), primarily PBP3, thereby inhibiting bacterial cell wall synthesis and leading to cell death.[1][5][6] Furthermore, the cephalosporin core of this compound was engineered for stability against a wide range of β-lactamases, including both serine- and metallo-β-lactamases.[3][7]

Mechanism of Action Signaling Pathway

Caption: this compound's "Trojan Horse" mechanism of action.

Preclinical Studies: In Vitro and In Vivo Efficacy

This compound demonstrated potent in vitro activity against a broad range of aerobic Gram-negative pathogens, including carbapenem-resistant strains of Enterobacteriaceae, Pseudomonas aeruginosa, Acinetobacter baumannii, and Stenotrophomonas maltophilia.[3][8] A crucial aspect of in vitro testing for this compound is the use of iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB), which mimics the iron-deficient conditions of a host during infection and is necessary for reproducible and accurate minimum inhibitory concentration (MIC) results.[3][9]

Experimental Protocol: Broth Microdilution for this compound MIC Determination

-

Medium Preparation: Prepare iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB) according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

-

Drug Dilution: Prepare serial twofold dilutions of this compound in ID-CAMHB in a microtiter plate.

-

Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension.

-

Incubation: Incubate the microtiter plates at 35°C for 16 to 20 hours in ambient air.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Table 1: In Vitro Activity of this compound and Comparator Agents against Meropenem-Non-Susceptible Gram-Negative Isolates

| Organism | Meropenem MIC90 (µg/mL) | This compound MIC90 (µg/mL) | Ceftazidime/avibactam MIC90 (µg/mL) | Ceftolozane/tazobactam MIC90 (µg/mL) |

| A. baumannii | >32 | 1 | >32 | >32 |

| P. aeruginosa | >32 | 1 | >32 | >32 |

| Enterobacteriaceae | >32 | 4 | >32 | >32 |

| Data from a global surveillance study presented at IDWeek™ 2016.[10] |

Robust preclinical studies in murine infection models, including thigh, lung, and urinary tract infection models, established the in vivo efficacy of this compound against a variety of Gram-negative pathogens, including carbapenem-resistant strains.[3][9][11][12] These studies were crucial in determining the pharmacokinetic/pharmacodynamic (PK/PD) parameter that best correlates with efficacy, which was found to be the percentage of the dosing interval during which the free drug concentration remains above the MIC (%fT>MIC).[9][13]

Experimental Protocol: Murine Thigh Infection Model

-

Induction of Neutropenia: Render mice neutropenic by intraperitoneal injection of cyclophosphamide on days -4 and -1 relative to infection.

-

Infection: Inoculate the thigh muscle of the mice with a suspension of the test bacterial strain (e.g., P. aeruginosa, K. pneumoniae).

-

Treatment: Initiate treatment with this compound or a comparator agent at various doses and dosing intervals, typically administered subcutaneously or intravenously.

-

Bacterial Burden Determination: At 24 hours post-treatment initiation, euthanize the mice, homogenize the thigh tissue, and determine the number of viable bacteria (CFU/g of tissue) by plating serial dilutions on appropriate agar.

-

Data Analysis: Correlate the observed reduction in bacterial burden with the calculated PK/PD parameters to determine the magnitude of the parameter required for a static or bactericidal effect.

Clinical Development: Pivotal Phase 2 and 3 Trials

This compound underwent a streamlined clinical development program to address the urgent unmet medical need for treatments against serious carbapenem-resistant infections.[14] The program included several key clinical trials: APEKS-cUTI, APEKS-NP, and CREDIBLE-CR.

Clinical Trial Workflow

Caption: A generalized workflow for the pivotal this compound clinical trials.

APEKS-cUTI: Complicated Urinary Tract Infections

The APEKS-cUTI study was a Phase 2, randomized, double-blind, non-inferiority trial initiated in 2014 to evaluate the efficacy and safety of this compound in patients with complicated urinary tract infections (cUTI), including pyelonephritis.[14][15] This study was later amended to serve as the pivotal trial for FDA approval for this indication.[14]

Table 2: APEKS-cUTI Trial Design and Key Outcomes

| Parameter | This compound | Imipenem-Cilastatin (IPM/CS) |

| Study Design | Phase 2, Randomized, Double-Blind, Non-inferiority | |

| Patient Population | 452 adults with cUTI or acute pyelonephritis | |

| Dosing Regimen | 2g every 8 hours (1-hour infusion) | 1g/1g every 8 hours (1-hour infusion) |

| Treatment Duration | Median of 9 days | Median of 9 days |

| Primary Endpoint | Composite of clinical and microbiological cure at Test of Cure (TOC) | |

| Primary Endpoint Result | 72.6% (183/252) | 54.6% (65/119) |

| Adjusted Treatment Difference | 18.58% (95% CI: 8.23, 28.92) | |

| Adverse Events | 40% | 50% |

| Serious Adverse Events | 4.7% | 8.1% |

| Data from Shionogi press releases and publications.[15][16] |

APEKS-NP: Nosocomial Pneumonia

The APEKS-NP trial was a Phase 3, randomized, double-blind, non-inferiority study comparing this compound to high-dose, extended-infusion meropenem for the treatment of Gram-negative nosocomial pneumonia (hospital-acquired, ventilator-associated, or healthcare-associated).[17][18][19]

Table 3: APEKS-NP Trial Design and Key Outcomes

| Parameter | This compound | Meropenem |

| Study Design | Phase 3, Randomized, Double-Blind, Non-inferiority | |

| Patient Population | ~300 adults with Gram-negative nosocomial pneumonia | |

| Dosing Regimen | 2g every 8 hours (3-hour infusion) | 2g every 8 hours (3-hour infusion) |

| Treatment Duration | 7-14 days | 7-14 days |

| Primary Endpoint | All-cause mortality at Day 14 | |

| Primary Endpoint Result | 12.4% | 11.6% |

| Adjusted Treatment Difference | 0.8% (95% CI: -6.6, 8.2) | |

| Data from Wunderink et al., 2020.[19][20][21] |

CREDIBLE-CR: Carbapenem-Resistant Infections

The CREDIBLE-CR study was a Phase 3, randomized, open-label, pathogen-focused trial designed to evaluate the efficacy and safety of this compound versus best available therapy (BAT) for the treatment of serious infections caused by carbapenem-resistant Gram-negative bacteria.[17][22][23] This descriptive study enrolled patients with nosocomial pneumonia, bloodstream infections/sepsis, or cUTI.[22]

Table 4: CREDIBLE-CR Trial Key Outcomes

| Parameter | This compound (n=101) | Best Available Therapy (BAT) (n=49) |

| Study Design | Phase 3, Randomized, Open-Label, Descriptive | |

| Most Frequent Pathogens | A. baumannii (46%), K. pneumoniae (33%), P. aeruginosa (19%) | |

| Clinical Cure (Nosocomial Pneumonia) | 50.0% (20/40) | 52.6% (10/19) |

| Clinical Cure (Bloodstream Infection/Sepsis) | 43.5% (10/23) | 42.9% (6/14) |

| Microbiological Eradication (cUTI) | 52.9% (9/17) | 20.0% (1/5) |

| All-Cause Mortality (End of Study) | 33.7% (34/101) | 18.4% (9/49) |

| Data from Bassetti et al., 2021.[17][23] |

A notable finding from the CREDIBLE-CR trial was a numerically higher all-cause mortality in the this compound arm, primarily driven by infections caused by Acinetobacter species.[17][23] This observation is included as a warning in the drug's labeling.[24]

Human Pharmacokinetics

Phase 1 studies in healthy volunteers and subsequent population pharmacokinetic analyses in patients demonstrated that this compound has linear pharmacokinetics.[13][25][26] The drug is primarily eliminated unchanged through the kidneys, with a terminal elimination half-life of 2-3 hours.[6][13] The protein binding in human plasma is approximately 58%.[13][26] Dosing adjustments are required for patients with renal impairment.[27]

Table 5: Key Human Pharmacokinetic Parameters of this compound

| Parameter | Value |

| Elimination Half-life | 2-3 hours |

| Plasma Protein Binding | ~58% |

| Primary Route of Elimination | Renal (unchanged drug) |

| Metabolism | <10% |

| Mean Clearance | 5.18 L/h |

| Data from DrugBank and clinical pharmacokinetic studies.[6][13] |

Regulatory Timeline and Approval

This compound received Qualified Infectious Disease Product (QIDP) designation from the U.S. Food and Drug Administration (FDA), which granted it priority review.[4]

-

November 14, 2019: The FDA approved this compound (brand name Fetroja) for the treatment of complicated urinary tract infections (cUTIs), including kidney infections, in adults with limited or no alternative treatment options.[4][28][29]

-

April 2020: this compound was approved for medical use in the European Union (brand name Fetcroja).[4]

-

September 2020: The FDA granted a supplemental New Drug Application (sNDA) approval for the treatment of hospital-acquired bacterial pneumonia (HABP) and ventilator-associated bacterial pneumonia (VABP).[4][30]

-

May 31, 2024: this compound was approved in Japan.[28]

Conclusion

The development of this compound marks a significant milestone in the ongoing battle against antimicrobial resistance. Its novel siderophore-based "Trojan horse" mechanism allows it to effectively circumvent common bacterial resistance pathways, providing a much-needed therapeutic option for infections caused by multidrug-resistant Gram-negative pathogens. The comprehensive preclinical and clinical development program has established its efficacy and safety profile, leading to its approval by major regulatory agencies worldwide. As resistance continues to evolve, this compound represents a critical tool in the armamentarium of infectious disease specialists and a testament to the power of innovative drug design.

References

- 1. cefiderocolmicrobiologyresources.com [cefiderocolmicrobiologyresources.com]

- 2. This compound: Discovery, Chemistry, and In Vivo Profiles of a Novel Siderophore Cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Mechanism of action of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. journals.asm.org [journals.asm.org]

- 10. This compound, A Novel Investigational Siderophore Cephalosporin, Demonstrated Potent Activity Against Multi-Drug Resistant Gram-Negative Pathogens [prnewswire.com]

- 11. This compound: Discovery, Chemistry, and In Vivo Profiles of a Novel Siderophore Cephalosporin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In Vivo Efficacy of this compound against Carbapenem-Resistant Gram-Negative Bacilli in Murine Urinary Tract Infection Models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Pathogen-focused Clinical Development to Address Unmet Medical Need: this compound Targeting Carbapenem Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. shionogi.com [shionogi.com]

- 16. Pivotal Trial Results for Shionogi’s this compound Published in the Lancet Infectious Diseases - BioSpace [biospace.com]

- 17. Phase 3 trials show positive results for this compound, but questions remain | CIDRAP [cidrap.umn.edu]

- 18. shea-online.org [shea-online.org]

- 19. This compound versus high-dose, extended-infusion meropenem for the treatment of Gram-negative nosocomial pneumonia (APEKS-NP): a randomised, double-blind, phase 3, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. scholars.northwestern.edu [scholars.northwestern.edu]

- 21. #PharmToExamTable: What is this compound, and when should I think about using it?  - Division of Infectious Diseases | Division of Infectious Diseases | University of Nebraska Medical Center [blog.unmc.edu]

- 22. Designing A Pathogen-Focused Study To Address The High Unmet Medical Need Represented By Carbapenem-Resistant Gram-Negative Pathogens – The International, Multicenter, Randomized, Open-Label, Phase 3 CREDIBLE-CR Study - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Efficacy and safety of this compound or best available therapy for the treatment of serious infections caused by carbapenem-resistant Gram-negative bacteria (CREDIBLE-CR): a randomised, open-label, multicentre, pathogen-focused, descriptive, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. FDA OKs this compound for complicated urinary tract infections | CIDRAP [cidrap.umn.edu]

- 25. Population Pharmacokinetic Analysis of this compound, a Parenteral Siderophore Cephalosporin, in Healthy Subjects, Subjects with Various Degrees of Renal Function, and Patients with Complicated Urinary Tract Infection or Acute Uncomplicated Pyelonephritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Clinical Pharmacokinetics and Pharmacodynamics of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 28. In which countries is this compound approved? [synapse.patsnap.com]

- 29. drugs.com [drugs.com]

- 30. contagionlive.com [contagionlive.com]

Cefiderocol Structure-Activity Relationship (SAR) Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefiderocol is a first-in-class siderophore cephalosporin antibiotic developed to combat multidrug-resistant (MDR) Gram-negative bacteria. Its novel "Trojan horse" mechanism of action allows it to bypass common resistance mechanisms, such as porin channel mutations and efflux pumps, by utilizing the bacteria's own iron uptake systems.[1] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, detailing the key structural moieties that contribute to its potent antibacterial activity, stability against β-lactamases, and unique cell entry mechanism. This document summarizes key quantitative data, outlines experimental protocols, and provides visualizations to aid in the understanding of this compound's design and function.

Core Structure and Key Moieties: A Summary of SAR

The chemical structure of this compound is a sophisticated amalgamation of features from previous generations of cephalosporins, combined with a unique siderophore component.[2][3] This design confers a potent and broad-spectrum activity against challenging Gram-negative pathogens. The core SAR can be dissected into three critical components: the C-7 side chain, the C-3 side chain, and the catechol moiety.

-

C-7 Side Chain (Aminothiazole Ring and Carboxypropyloxyimino Group): This portion of the molecule is structurally similar to the C-7 side chain of ceftazidime.[2][3] The aminothiazole ring and the carboxypropyloxyimino group are crucial for enhancing antibacterial activity against Gram-negative bacteria, including Pseudomonas aeruginosa.[4] This side chain facilitates improved transport across the bacterial outer membrane and provides a degree of stability against some β-lactamases.[2][3]

-

C-3 Side Chain (Pyrrolidinium Group): The pyrrolidinium group at the C-3 position is analogous to that of cefepime.[2][3] This positively charged moiety is a key contributor to the molecule's stability against a wide range of β-lactamases, including both serine- and metallo-β-lactamases.[2][4] The zwitterionic nature conferred by this group also enhances the molecule's water solubility.[5]

-

Catechol Moiety: The most distinctive feature of this compound is the chlorocatechol group attached to the C-3 side chain.[2][3] This component functions as a siderophore, a molecule that chelates ferric iron (Fe³⁺) with high affinity.[5] By mimicking natural siderophores, the this compound-iron complex is actively transported across the outer membrane of Gram-negative bacteria via their iron transporter channels.[6] This active transport mechanism allows this compound to achieve high concentrations in the periplasmic space, effectively bypassing resistance mechanisms like porin channel deletions that impede the entry of other β-lactam antibiotics.[1] The inability of the methoxy form of the chlorocatechol group to chelate iron results in reduced antibacterial activity, confirming the critical role of this moiety in the drug's mechanism.[2]

Quantitative Data

Table 1: In Vitro Activity of this compound Against Key Gram-Negative Pathogens

The following table summarizes the minimum inhibitory concentration (MIC) data for this compound against a range of clinically important Gram-negative bacteria, including carbapenem-resistant (CR) isolates. Data is presented as MIC₅₀ (the concentration that inhibits 50% of isolates) and MIC₉₀ (the concentration that inhibits 90% of isolates).

| Organism | Resistance Profile | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Enterobacterales | Carbapenem-Resistant | 105 | 0.125 | 1 | [7][8] |

| Enterobacterales | NDM-producing | 76 | - | - | [9] |

| Enterobacterales | KPC-producing | 57 | - | - | [10] |

| Pseudomonas aeruginosa | All isolates | 1,050 | 0.5 | 2 | [6] |

| Pseudomonas aeruginosa | Carbapenem-Resistant | 74 | 0.5 | 4 | [7][8] |

| Pseudomonas aeruginosa | MBL-producing | 124 | 0.12 | 0.5 | [11] |

| Acinetobacter baumannii | Carbapenem-Resistant | 126 | - | 128 | [7][8] |

| Acinetobacter baumannii | Multidrug-Resistant | 10 | - | 1 | [12] |

| Stenotrophomonas maltophilia | All isolates | 72 | - | - | [7][8] |

Note: MIC values can vary based on testing methodology and geographic location of isolates.

Table 2: Stability of this compound Against β-Lactamases

This compound's structural modifications provide significant stability against hydrolysis by a broad range of β-lactamases.

| β-Lactamase Class | Enzyme | This compound Stability/Activity | Comparator(s) | Reference(s) |

| Class A (Serine) | KPC | Stable; >90% of KPC-producing isolates susceptible | - | [13] |

| Class A (Serine) | PER-2 | Hydrolyzed (kcat/KM = 0.072 µM⁻¹s⁻¹) | Ceftazidime | [14][15] |

| Class B (Metallo) | NDM-1 | Stable; reduced susceptibility in some NDM producers | Ceftazidime | [12][16] |

| Class B (Metallo) | VIM | Stable; >90% of VIM-producing isolates susceptible | - | [13] |

| Class C (Serine) | AmpC (P. aeruginosa) | Low affinity (Ki > 40x ceftazidime); no hydrolysis detected | Ceftazidime, Cefepime | [5][17] |

| Class C (Serine) | AmpC (E. cloacae) | Low affinity (Ki > 940x ceftazidime); no hydrolysis detected | Ceftazidime, Cefepime | [5][17] |

| Class D (Serine) | OXA-48 | Stable; no enzymatic activity detected | Imipenem | [18] |

| Class D (Serine) | OXA-23, OXA-40 | Stable; no enzymatic activity detected | Imipenem | [18] |

Table 3: Penicillin-Binding Protein (PBP) Affinity of this compound

This compound exerts its bactericidal effect by inhibiting bacterial cell wall synthesis through binding to PBPs, with a primary affinity for PBP3.[2][4][8][9][19]

| Organism | PBP Target | This compound Affinity | Comparator (Ceftazidime) Affinity | Reference(s) |

| E. coli NIHJ JC-2 | PBP3 | IC₅₀ = 0.04 µg/mL | IC₅₀ = 0.1 µg/mL | [8][19] |

| K. pneumoniae SR22291 | PBP3 | IC₅₀ = 0.062 µg/mL | IC₅₀ = 0.11 µg/mL | [8][19] |

| P. aeruginosa ATCC 27853 | PBP3 | IC₅₀ = 0.06 µg/mL | IC₅₀ = 0.23 µg/mL | [8][19] |

| P. aeruginosa | PBP3 | kᵢₙₐ꜀ₜ/Kᵢ = 3000 M⁻¹s⁻¹ | kᵢₙₐ꜀ₜ/Kᵢ = 3400 M⁻¹s⁻¹ | [19][20] |

| A. baumannii ATCC 17978 | PBP3 | IC₅₀ = 0.67 µg/mL | IC₅₀ = 1.1 µg/mL | [8][19] |

IC₅₀ (50% inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. kᵢₙₐ꜀ₜ/Kᵢ is the second-order rate constant for enzyme inactivation, reflecting both binding affinity and reactivity.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the preparation of two key fragments: the protected catechol moiety and the cephalosporin core, followed by their coupling and final deprotection. The following is a generalized protocol based on patented synthetic routes.[5][8][21]

A. Synthesis of the Protected Catechol Fragment:

-

Chlorination: Start with 2-chloro-3,4-dimethoxybenzaldehyde as the raw material.

-

Demethylation: Perform demethylation using a Lewis acid (e.g., AlCl₃) to yield 2-chloro-3,4-dihydroxybenzaldehyde.[5][21]

-

Protection: Protect the hydroxyl groups, for instance, as p-methoxybenzyl (PMB) ethers.[5]

-

Oxidation: Oxidize the aldehyde group to a carboxylic acid.

-

Activation and Amidation: Activate the carboxylic acid (e.g., with mesyl chloride) and couple it with 1-(2-aminoethyl)pyrrolidine to form the protected catechol side chain.[5][21]

B. Synthesis of the Cephalosporin Core and Coupling:

-

Activation: The aminothiazole side chain, also found in ceftazidime and aztreonam, is activated with mesyl chloride.[5]

-

Coupling to Core: The activated side chain is reacted with a semi-synthetic cephalosporin core (e.g., 7-amino-3-chloromethyl-3-cephem-4-carboxylic acid derivative).

-

Oxidation: The sulfide in the cephalosporin core is oxidized to a sulfoxide to facilitate the subsequent quaternization step.[5]

-

Quaternization: The protected catechol fragment is coupled to the cephalosporin core via a quaternization reaction, typically in the presence of boric acid and sodium iodide, to form the tetraalkylammonium iodide salt.[5]

-

Reduction: The sulfoxide is reduced back to a sulfide using a reagent like phosphorus trichloride.[5]

C. Deprotection and Isolation:

-

Deprotection: The protecting groups (e.g., PMB) are removed under acidic conditions.[5]

-

Crystallization and Isolation: The final product, this compound, is isolated and purified through crystallization, often using sulfuric acid and p-toluenesulfonic acid.[5]

Minimum Inhibitory Concentration (MIC) Determination

The in vitro activity of this compound is determined by broth microdilution (BMD) in a specialized iron-depleted medium to mimic the iron-limited conditions in the human body and ensure the activity of the siderophore mechanism.[11][18][20]

A. Preparation of Iron-Depleted Cation-Adjusted Mueller-Hinton Broth (ID-CAMHB):

-

Prepare a 2X concentration of Cation-Adjusted Mueller-Hinton Broth (CAMHB) according to the manufacturer's instructions.

-

Add 1g of Chelex® 100 resin per 10 mL of the 2X CAMHB solution.[11]

-

Stir the mixture continuously for at least 2 hours at room temperature to allow the Chelex resin to chelate the iron.[9][11]

-

Remove the Chelex resin by filtration.

-

Replenish essential cations by adding calcium (to a final concentration of 20-25 mg/L), magnesium (10-12.5 mg/L), and zinc (0.5-1.0 mg/L).[11][20]

-

Dilute the 2X ID-CAMHB to a 1X concentration with sterile deionized water.

-

Verify the final pH and cation concentrations. The iron concentration should be ≤0.03 µg/mL.[9]

B. Broth Microdilution Procedure:

-

Prepare serial two-fold dilutions of this compound in ID-CAMHB in a 96-well microtiter plate. The typical concentration range is 0.004 to 64 µg/mL.[22]

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[22]

-

Inoculate the microtiter plates with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plates at 35-37°C for 16-20 hours (or 20-24 hours for slower-growing organisms like A. baumannii).[22]

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.[23] Any "trailing" (faint turbidity or small buttons of growth across multiple wells) should be interpreted according to established guidelines (e.g., CLSI or EUCAST).[1][22]

β-Lactamase Stability Assay (Spectrophotometric Method)

The stability of this compound to hydrolysis by β-lactamases can be quantified by measuring the rate of cleavage of the β-lactam ring using a spectrophotometer.

-

Enzyme Preparation: Purify the β-lactamase of interest (e.g., KPC, NDM, AmpC) from an overexpressing bacterial strain. Determine the protein concentration of the purified enzyme.[15]

-

Reaction Mixture: Prepare a reaction buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.0).[18]

-

Spectrophotometric Monitoring: The hydrolysis of the β-lactam ring can be monitored by the change in absorbance at a specific wavelength characteristic of the antibiotic.

-

Kinetic Parameter Determination:

-

To determine the Michaelis-Menten constant (Kₘ) and the catalytic rate constant (k꜀ₐₜ), perform the assay with a fixed concentration of the enzyme and varying concentrations of this compound.

-

Measure the initial velocity (V₀) of the reaction at each substrate concentration.

-

Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to calculate Kₘ and Vₘₐₓ.

-

Calculate k꜀ₐₜ from Vₘₐₓ and the enzyme concentration.

-

-

Inhibition Constant (Kᵢ) Determination: For competitive inhibitors, Kᵢ can be determined by performing the assay with a known substrate (e.g., nitrocefin) in the presence of varying concentrations of this compound.[5][17]

Penicillin-Binding Protein (PBP) Affinity Assay (Competitive Binding with Fluorescent Penicillin)

The affinity of this compound for specific PBPs can be determined using a competitive binding assay with a fluorescently labeled penicillin derivative, such as Bocillin-FL.[7][13][16][24][25]

-

PBP Preparation: Prepare membrane fractions containing PBPs from the bacterial strain of interest or use purified PBP enzymes.

-

Competitive Incubation:

-

In a series of tubes or wells, incubate a fixed amount of the PBP preparation with increasing concentrations of unlabeled this compound. This is the "competition" step.

-

Include a control with no competitor antibiotic.

-

-

Fluorescent Labeling: Add a fixed, subsaturating concentration of a fluorescent penicillin derivative (e.g., Bocillin-FL) to each reaction and incubate to allow binding to the available PBPs.

-

SDS-PAGE and Fluorescence Detection:

-

Stop the reaction and separate the proteins by SDS-PAGE.

-

Visualize the fluorescently labeled PBPs using an in-gel fluorescence scanner.

-

-

Quantification and IC₅₀ Determination:

-

Quantify the fluorescence intensity of the PBP bands in each lane.

-

The intensity of the fluorescent signal will decrease as the concentration of this compound increases, indicating competition for binding to the PBP.

-

Plot the percentage of inhibition (relative to the control with no competitor) against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value, which is the concentration of this compound that reduces the fluorescent signal by 50%. This value is inversely proportional to the binding affinity.[16]

-

Visualizations of Mechanism and Workflow

Conclusion

The structure-activity relationship of this compound is a testament to rational drug design, effectively combining structural features from successful cephalosporins with a novel siderophore-mediated uptake mechanism. This "Trojan horse" strategy, enabled by the catechol moiety, allows for potent activity against a wide range of multidrug-resistant Gram-negative pathogens by overcoming key resistance mechanisms. The pyrrolidinium and carboxypropyloxyimino side chains contribute to its stability against β-lactamases and its intrinsic antibacterial activity. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to understand, utilize, and build upon the innovative design of this compound in the ongoing effort to combat antimicrobial resistance.

References

- 1. academic.oup.com [academic.oup.com]

- 2. This compound: Discovery, Chemistry, and In Vivo Profiles of a Novel Siderophore Cephalosporin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. This compound: A Novel Agent for the Management of Multidrug-Resistant Gram-Negative Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A brief introduction to Cefiderocol_Chemicalbook [chemicalbook.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. bmglabtech.com [bmglabtech.com]

- 8. researchgate.net [researchgate.net]

- 9. journals.asm.org [journals.asm.org]

- 10. medkoo.com [medkoo.com]

- 11. dovepress.com [dovepress.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Reproducibility of broth microdilution MICs for the novel siderophore cephalosporin, this compound, determined using iron-depleted cation-adjusted Mueller-Hinton broth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Insights into the activity of this compound against PER-2 producing Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. EUCAST: this compound MIC testing - guidance document [eucast.org]

- 18. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 19. Structural basis of Pseudomonas aeruginosa penicillin binding protein 3 inhibition by the siderophore-antibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 20. cefiderocolmicrobiologyresources.com [cefiderocolmicrobiologyresources.com]

- 21. Preparation method of this compound side chain - Eureka | Patsnap [eureka.patsnap.com]

- 22. Comparison of Agar Dilution to Broth Microdilution for Testing In Vitro Activity of this compound against Gram-Negative Bacilli - PMC [pmc.ncbi.nlm.nih.gov]

- 23. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 24. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

The Antibacterial Spectrum of Cefiderocol Against Multidrug-Resistant Pathogens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cefiderocol is a novel siderophore cephalosporin antibiotic with a unique "Trojan horse" mechanism of action, enabling it to actively penetrate the outer membrane of Gram-negative bacteria. This mechanism allows this compound to overcome many common resistance mechanisms, including those mediated by porin channel deletions and efflux pumps. This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of this compound against a wide range of multidrug-resistant (MDR) Gram-negative pathogens. The data presented herein, summarized from numerous global surveillance studies, highlights its potent activity against carbapenem-resistant Enterobacterales, Pseudomonas aeruginosa, Acinetobacter baumannii, and Stenotrophomonas maltophilia. Detailed experimental protocols for susceptibility testing and visualizations of its mechanism of action and experimental workflows are also provided to support further research and development efforts in the field of antimicrobial resistance.

Mechanism of Action: The "Trojan Horse" Strategy

This compound's unique structure, featuring a catechol moiety, allows it to act as a siderophore. In iron-depleted environments, such as those found in a host during infection, this compound chelates ferric iron (Fe³⁺). This this compound-iron complex is then actively transported across the outer membrane of Gram-negative bacteria via their own iron uptake systems. This circumvents resistance mechanisms that rely on preventing antibiotic entry through porin channels. Once in the periplasmic space, this compound dissociates from the iron and exerts its bactericidal activity by inhibiting penicillin-binding proteins (PBPs), primarily PBP3, which is essential for bacterial cell wall synthesis. This disruption of peptidoglycan synthesis leads to cell lysis and death.

Caption: this compound's "Trojan Horse" mechanism of action.

In Vitro Antibacterial Spectrum

The following tables summarize the in vitro activity of this compound against key multidrug-resistant Gram-negative pathogens from various studies. Minimum Inhibitory Concentration (MIC) is a measure of the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism. MIC₅₀ and MIC₉₀ represent the MIC values required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Enterobacterales

This compound demonstrates potent activity against a broad range of Enterobacterales, including carbapenem-resistant isolates harboring various β-lactamases.

| Pathogen Group | Carbapenemase Profile | No. of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | % Susceptible | Reference(s) |

| Carbapenem-Resistant Enterobacterales (CRE) | Overall | 8,047 | - | - | 98.2% | [1] |

| CRE | KPC-producers | 149 | 1 | 4 | - | [2] |

| CRE | NDM-producers | 171 | 2 | 8 | - | [2] |

| CRE | OXA-48-like producers | 54 | 0.5 | 1 | 100% | [3] |

| Klebsiella pneumoniae | KPC-2-producers | - | <0.5 | - | - | [4] |

| Klebsiella pneumoniae | NDM-1-producers | - | 1-2 | - | - | [4] |

| Enterobacter cloacae complex | VIM-1-producers | 23 | 2 | 4 | 60.9% | [3] |

Pseudomonas aeruginosa

This compound retains significant activity against multidrug-resistant and extensively drug-resistant P. aeruginosa.

| Pathogen Group | Resistance Profile | No. of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | % Susceptible | Reference(s) |

| P. aeruginosa | All isolates | 2,282 | 0.12 | 0.5 | 99.6% | [1] |

| P. aeruginosa | Multidrug-Resistant (MDR) | 771 | - | - | 97.9% | [5] |

| P. aeruginosa | Extensively Drug-Resistant (XDR) | 235 | - | - | 97.4% | [5] |

| P. aeruginosa | Meropenem-Non-Susceptible (from CF patients) | - | - | - | 74% | [6] |

Acinetobacter baumannii

This compound is active against a majority of carbapenem-resistant A. baumannii (CRAB) isolates.

| Pathogen Group | Carbapenemase Profile | No. of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | % Susceptible | Reference(s) |

| A. baumannii complex | All isolates | 650 | - | - | 97.7% | [1] |

| Carbapenem-Resistant A. baumannii (CRAB) | Overall | 313 | 0.5 | 4 | - | [7][8] |

| CRAB | OXA-23-like producers | 227 | 0.5 | 4 | - | [7] |

| CRAB | OXA-40-like producers | 54 | 0.5 | 1 | - | [7] |

| CRAB | NDM-1-producers | 7 | - | - | Lower susceptibility | [7] |

Stenotrophomonas maltophilia

This compound exhibits potent in vitro activity against S. maltophilia, a pathogen intrinsically resistant to many β-lactam antibiotics.

| Pathogen Group | No. of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | % Susceptible | Reference(s) |

| S. maltophilia | 1,782 | - | 0.25 | 99.3% | [9][10] |

| S. maltophilia | 217 | 0.063 | 0.25 | 100% | [11] |

| S. maltophilia (levofloxacin and/or TMP-SMX non-susceptible) | 37 | 0.125 | 0.5 | 100% | [12] |

Experimental Protocols

Accurate in vitro susceptibility testing of this compound is crucial for clinical decision-making and research. Due to its iron-dependent uptake mechanism, specific testing conditions are required as outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution (BMD) for Minimum Inhibitory Concentration (MIC) Determination

The reference method for determining this compound MICs is broth microdilution.

-

Medium: Cation-adjusted Mueller-Hinton broth that has been depleted of iron (ID-CAMHB). The final iron concentration should be ≤0.03 µg/mL.

-

Preparation of ID-CAMHB:

-

Prepare cation-adjusted Mueller-Hinton broth (CAMHB) according to the manufacturer's instructions.

-

Add a chelating resin (e.g., Chelex-100) to the broth and stir for a specified period (e.g., 6 hours) to remove iron and other cations.

-

Filter the broth to remove the resin.

-

Re-supplement the broth with appropriate concentrations of calcium (Ca²⁺) and magnesium (Mg²⁺) as per standard CAMHB formulation.

-

-

Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

-

Assay Procedure:

-

Dispense serial twofold dilutions of this compound in ID-CAMHB into microtiter plate wells.

-

Inoculate the wells with the prepared bacterial suspension.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Interpretation of Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

References

- 1. journals.asm.org [journals.asm.org]

- 2. researchgate.net [researchgate.net]

- 3. journals.asm.org [journals.asm.org]

- 4. Susceptibility of this compound and other antibiotics against carbapenem-resistant, Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. In vitro activity of this compound against Pseudomonas aeruginosa isolated from adult patients with cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro Activity of this compound against a Global Collection of Carbapenem-Resistant Acinetobacter baumannii Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. kups.ub.uni-koeln.de [kups.ub.uni-koeln.de]

- 9. P-1100. Activity of this compound and Comparator Agents Against Global Isolates of Stenotrophomonas maltophilia from the SENTRY Antimicrobial Surveillance Program (2020–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. In Vitro Activity and In Vivo Efficacy of this compound against Stenotrophomonas maltophilia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

The Trojan Horse Strategy: An In-depth Technical Guide to Cefiderocol's Bacterial Entry Mechanism

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant (MDR) Gram-negative bacteria poses a significant threat to global public health. These pathogens have evolved sophisticated mechanisms to evade the action of conventional antibiotics, including enzymatic degradation, target site modification, and reduced cell permeability. Cefiderocol, a novel siderophore cephalosporin, represents a paradigm shift in antibacterial therapy by employing a "Trojan horse" strategy to overcome these resistance mechanisms. This technical guide provides a comprehensive overview of this compound's unique mechanism of entry into bacteria, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.

The "Trojan Horse" Mechanism of Action

This compound's innovative approach lies in its ability to exploit the essential iron acquisition systems of bacteria. Iron is a critical nutrient for bacterial survival and pathogenesis, and in the iron-limited environment of a host infection, bacteria express high-affinity iron uptake systems, including the secretion of siderophores. Siderophores are small molecules that chelate ferric iron (Fe³⁺) in the extracellular space and are then recognized by specific outer membrane receptors for active transport into the periplasm.

This compound's structure is a conjugate of a cephalosporin core with a catechol moiety.[1] This catechol group mimics natural siderophores, enabling this compound to chelate ferric iron.[1] The this compound-iron complex is then actively transported across the bacterial outer membrane via various siderophore receptors, such as CirA and Fiu in Escherichia coli and PiuA in Pseudomonas aeruginosa.[1] This active transport mechanism allows this compound to achieve high concentrations in the periplasmic space, bypassing common resistance mechanisms like porin channel mutations that restrict the entry of other β-lactam antibiotics.

Once in the periplasm, this compound dissociates from the iron and exerts its bactericidal activity by binding to penicillin-binding proteins (PBPs), primarily PBP3.[2] This binding inhibits the final transpeptidation step of peptidoglycan synthesis, leading to the disruption of bacterial cell wall integrity and ultimately, cell death.

Visualizing the Pathway: this compound's Entry into a Gram-Negative Bacterium

Caption: this compound's "Trojan horse" mechanism of bacterial entry and action.

Quantitative Data

The efficacy of this compound is underpinned by its strong binding to its target and its potent activity against a wide range of multidrug-resistant pathogens.

Table 1: Binding Affinity of this compound and Comparators to P. aeruginosa PBP3

| Compound | pIC₅₀ | k_inact/K_i (M⁻¹s⁻¹) |

| This compound | 6.3 | 3000 |

| Ceftazidime | 5.8 | 3400 |

| Cefepime | 6.4 | 9600 |

| Meropenem | 6.0 | 11000 |

Data sourced from a study on the structural basis of P. aeruginosa PBP3 inhibition.[3]

Table 2: In Vitro Activity of this compound Against Carbapenem-Resistant Enterobacterales

| Organism | N | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | % Susceptible |

| E. coli | 33 | 0.5 | 4 | 90.9 |

| K. pneumoniae | 42 | 0.5 | 8 | 81.0 |

| E. cloacae complex | 54 | 1 | 4 | 83.3 |

MIC breakpoints are based on EUCAST guidelines (Susceptible ≤2 µg/mL). Data compiled from multiple surveillance studies.[4][5]

Table 3: In Vitro Activity of this compound Against Pseudomonas aeruginosa

| Resistance Profile | N | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | % Susceptible |

| Multidrug-Resistant (MDR) | 771 | 0.5 | 2 | 97.9 |

| Extensively Drug-Resistant (XDR) | 235 | 0.5 | 4 | 97.4 |

| Carbapenem-Resistant | 74 | 0.25 | 2 | 100 |

MIC breakpoints are based on CLSI guidelines (Susceptible ≤4 µg/mL). Data compiled from multiple surveillance studies.[3][6][7][8][9]

Table 4: In Vitro Activity of this compound Against Acinetobacter baumannii and Stenotrophomonas maltophilia

| Organism | N | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | % Susceptible |

| A. baumannii (Carbapenem-Resistant) | 89 | 0.5 | >128 | 60.7 |

| S. maltophilia | 217 | 0.063 | 0.25 | 100 |

MIC breakpoints are based on CLSI guidelines (A. baumannii: Susceptible ≤4 µg/mL; S. maltophilia: Susceptible ≤2 µg/mL). Data compiled from multiple surveillance studies.[10][11][12][13][14][15][16]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for this compound susceptibility testing.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test. For this compound, it is crucial to use iron-depleted media to mimic the in vivo conditions of infection where bacteria upregulate their iron uptake systems.

Materials:

-

This compound analytical standard

-

Iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB)

-

Bacterial inoculum standardized to 0.5 McFarland

-

96-well microtiter plates

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of ID-CAMHB: Prepare cation-adjusted Mueller-Hinton broth according to the manufacturer's instructions. To deplete iron, add Chelex 100 resin at a concentration of 10 g/L and stir for at least 2 hours at room temperature. Remove the resin by filtration.

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) at a concentration of 1280 µg/mL.

-

Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in ID-CAMHB in the 96-well microtiter plates to achieve a final concentration range (e.g., 64 to 0.06 µg/mL).

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard in sterile saline. Dilute this suspension in ID-CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., no turbidity) compared to the growth control well.

Visualizing the Workflow: MIC Determination

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Outer Membrane Permeability Assay using Nitrocefin Hydrolysis

Principle: This assay indirectly measures the permeability of the bacterial outer membrane to β-lactam antibiotics. Nitrocefin is a chromogenic cephalosporin that changes color from yellow to red upon hydrolysis by periplasmic β-lactamases. The rate of this color change in intact bacterial cells is limited by the rate at which nitrocefin crosses the outer membrane.

Materials:

-

Bacterial culture grown to mid-log phase

-

Nitrocefin solution

-

Spectrophotometer or microplate reader capable of measuring absorbance at 486 nm

-

Phosphate buffer (e.g., 50 mM, pH 7.0)

-

Optional: Outer membrane permeabilizing agent (e.g., EDTA) as a positive control

Procedure:

-

Bacterial Culture: Grow the bacterial strain of interest in a suitable broth medium to the mid-logarithmic growth phase.

-

Cell Preparation: Harvest the bacterial cells by centrifugation and wash them twice with phosphate buffer to remove any extracellular β-lactamases. Resuspend the cells in the same buffer to a standardized optical density (e.g., OD₆₀₀ of 0.5).

-

Assay Setup: In a 96-well plate or cuvette, add the washed bacterial suspension.

-

Initiation of Reaction: Add a solution of nitrocefin to the bacterial suspension to a final concentration of 100 µM.

-

Measurement: Immediately begin monitoring the change in absorbance at 486 nm over time at a constant temperature (e.g., 37°C).

-

Data Analysis: The initial rate of nitrocefin hydrolysis (the linear portion of the absorbance vs. time curve) is proportional to the permeability of the outer membrane. Compare the rates between different bacterial strains or conditions to assess relative permeability.

Penicillin-Binding Protein (PBP) Binding Affinity Assay

Principle: This assay determines the affinity of a β-lactam antibiotic for its target PBPs. A common method involves a competition assay using a fluorescently labeled penicillin, such as Bocillin FL. The ability of the test compound (this compound) to compete with Bocillin FL for binding to the PBP is measured.

Materials:

-

Purified PBP (e.g., PBP3)

-

This compound

-

Bocillin FL (fluorescent penicillin)

-

Buffer solution (e.g., phosphate buffer, pH 7.4)

-

Fluorometer or fluorescence plate reader

Procedure:

-

Incubation: In a microplate, incubate a fixed concentration of the purified PBP with varying concentrations of this compound for a set period to allow for binding.

-

Addition of Fluorescent Probe: Add a fixed concentration of Bocillin FL to the PBP-Cefiderocol mixture and incubate for a specific time to allow the fluorescent probe to bind to any unoccupied PBP active sites.

-

Measurement: Measure the fluorescence of the samples. The fluorescence intensity will be inversely proportional to the amount of this compound bound to the PBP.

-

Data Analysis: Plot the fluorescence intensity against the concentration of this compound. The IC₅₀ value (the concentration of this compound that inhibits 50% of Bocillin FL binding) can be calculated from this curve. The IC₅₀ is a measure of the binding affinity of this compound for the PBP.

Conclusion

This compound's "Trojan horse" mechanism represents a significant advancement in the fight against multidrug-resistant Gram-negative bacteria. By hijacking bacterial iron transport systems, it effectively bypasses key resistance mechanisms and delivers the cephalosporin payload to its periplasmic target. The quantitative data presented in this guide demonstrate its potent in vitro activity against a broad spectrum of challenging pathogens. The detailed experimental protocols provide a framework for researchers to further investigate the intricate interactions of this compound with bacterial cells. A thorough understanding of this novel mechanism is crucial for the optimal clinical application of this compound and for the future design of next-generation antibiotics that can outsmart bacterial resistance.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. In vitro activity of this compound against Pseudomonas aeruginosa demonstrating evolved resistance to novel β-lactam/β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro Activity of this compound Against Carbapenem-Resistant Enterobacterales and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Susceptibility of this compound and other antibiotics against carbapenem-resistant, Gram-negative bacteria - Wang - Annals of Translational Medicine [atm.amegroups.org]

- 6. Susceptibility of this compound and other antibiotics against carbapenem-resistant, Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro Activity of this compound against Extensively Drug-Resistant Pseudomonas aeruginosa: CANWARD, 2007 to 2019 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. academic.oup.com [academic.oup.com]

- 10. In vitro activity of this compound against carbapenem-resistant Acinetobacter baumannii carrying various β-lactamase encoding genes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Assessment of this compound disk diffusion versus broth microdilution results when tested against Acinetobacter baumannii complex clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. diposit.ub.edu [diposit.ub.edu]

- 13. researchgate.net [researchgate.net]

- 14. In Vitro Activity and In Vivo Efficacy of this compound against Stenotrophomonas maltophilia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ihma.com [ihma.com]

- 16. P-1100. Activity of this compound and Comparator Agents Against Global Isolates of Stenotrophomonas maltophilia from the SENTRY Antimicrobial Surveillance Program (2020–2023) - PMC [pmc.ncbi.nlm.nih.gov]

Cefiderocol: A Technical Deep Dive into a Novel Siderophore Cephalosporin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cefiderocol is a first-in-class siderophore cephalosporin antibiotic with a unique mechanism of action that allows it to effectively combat a wide range of multidrug-resistant (MDR) Gram-negative bacteria. By mimicking natural siderophores, this compound hijacks the bacteria's own iron uptake systems to gain entry into the periplasmic space, bypassing common resistance mechanisms such as porin channel mutations and efflux pump overexpression. This "Trojan horse" strategy, combined with its inherent stability against a broad spectrum of β-lactamases, makes this compound a critical tool in the fight against serious and life-threatening infections. This technical guide provides an in-depth analysis of this compound's chemical structure, its unique properties, and the experimental methodologies used to characterize its activity.

Chemical Structure and Unique Properties

This compound's chemical architecture is a masterful integration of a cephalosporin core with a novel siderophore moiety, bestowing upon it a unique combination of antibacterial potency and the ability to overcome resistance.

Core Structure: The foundation of this compound is a cephalosporin nucleus, similar to third and fourth-generation cephalosporins like ceftazidime and cefepime. This core is responsible for the drug's intrinsic antibacterial activity through the inhibition of penicillin-binding proteins (PBPs), crucial enzymes in bacterial cell wall synthesis.[1][2]

Key Structural Features:

-

Pyrrolidinium Group at C-3: Similar to cefepime, this compound possesses a pyrrolidinium group at the C-3 position of the dihydrothiazine ring. This feature enhances its stability against many β-lactamases and contributes to its potent antibacterial activity.[3][4]

-

Carboxypropanoxyimino Group at C-7: This side chain, also found in ceftazidime, improves the molecule's stability against β-lactamase hydrolysis and facilitates its transport across the bacterial outer membrane.[2][3]

-

Chlorocatechol Moiety at C-3: The most distinctive feature of this compound is the chlorocatechol group attached to the C-3 side chain.[3][5] This catechol moiety acts as a siderophore, a small molecule with a high affinity for ferric iron (Fe³⁺).[2][6] This allows this compound to chelate extracellular iron and be actively transported into the bacterial periplasmic space through bacterial iron transport channels.[6][7]

This unique combination of structural elements results in a molecule that not only has potent intrinsic activity but also a novel mechanism of entry, setting it apart from all other cephalosporins.

The "Trojan Horse" Mechanism of Action

This compound's primary mechanism of action involves a sophisticated "Trojan horse" strategy to gain entry into Gram-negative bacteria, followed by the inhibition of cell wall synthesis.

Signaling Pathway of this compound Uptake and Action

1. Siderophore Mimicry and Iron Chelation: In the iron-limited environment of a host infection, Gram-negative bacteria upregulate their iron acquisition systems. This compound's catechol moiety chelates ferric iron in the extracellular space, forming a this compound-iron complex.[2][6]

2. Active Transport: This complex is recognized and actively transported across the bacterial outer membrane by various siderophore receptors, such as PiuA in Pseudomonas aeruginosa and CirA and Fiu in Escherichia coli.[6][8][9] This active transport is energized by the TonB-ExbB-ExbD complex located in the cytoplasmic membrane.[3]

3. Bypassing Resistance: This active transport mechanism allows this compound to bypass the primary resistance mechanisms employed by many Gram-negative bacteria, including the reduced expression or mutation of porin channels and the upregulation of efflux pumps, which are ineffective against this targeted delivery system.[5][10][11]

4. Periplasmic Accumulation and Target Engagement: Once in the periplasmic space, this compound dissociates from the iron and accumulates to high concentrations.[7] It then binds with high affinity to Penicillin-Binding Protein 3 (PBP3), a key enzyme involved in the final stages of peptidoglycan synthesis and cell division.[3][8][9][10][11]

5. Bactericidal Activity: The inhibition of PBP3 disrupts the integrity of the bacterial cell wall, leading to the formation of filamentous cells and ultimately, cell lysis and bacterial death.[6][10]

Quantitative Data

In Vitro Activity

The following table summarizes the in vitro activity of this compound against a range of clinically significant Gram-negative pathogens. Minimum Inhibitory Concentration (MIC) values are presented as MIC₅₀ and MIC₉₀, representing the concentrations at which 50% and 90% of isolates are inhibited, respectively.

| Organism (Number of Isolates) | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) | Comparator MIC₉₀ (µg/mL) |

| Enterobacteriaceae | |||

| Escherichia coli | 0.25 | 0.5 | Meropenem: 0.06 |

| Klebsiella pneumoniae (Carbapenem-Resistant) | 0.125 | 1 | Meropenem: >8 |

| Enterobacter cloacae | 0.5 | 2 | Meropenem: 0.12 |

| Non-Fermenters | |||

| Pseudomonas aeruginosa (Carbapenem-Resistant) | 0.25 | 2 | Meropenem: >8 |

| Acinetobacter baumannii (Carbapenem-Resistant) | 1 | 128 | Meropenem: >8 |

| Stenotrophomonas maltophilia | 0.12 | 0.5 | Ceftazidime: >32 |

Data compiled from multiple sources. Comparator MICs are provided for context.[8][11][12][13]

Pharmacokinetic and Pharmacodynamic Properties

| Parameter | Value | Reference(s) |

| Pharmacokinetics | ||

| Elimination Half-life | 2-3 hours | [3][6][14] |

| Protein Binding | ~58% | [3][14] |

| Volume of Distribution | 15.8 L | [1] |

| Clearance | 4.70 L/h (normal renal function) | [1] |

| Primary Route of Elimination | Unchanged in urine | [1][6][14] |

| Pharmacodynamics | ||

| Key Parameter | %fT > MIC | [2][6][14] |

| Target for Bactericidal Effect | ~100% | [2][6] |

%fT > MIC: Percentage of the dosing interval during which the free drug concentration remains above the Minimum Inhibitory Concentration.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The unique mechanism of this compound necessitates a modified approach for in vitro susceptibility testing to accurately reflect its in vivo activity.

Workflow for this compound MIC Determination

Protocol: Broth Microdilution for this compound

-

Preparation of Iron-Depleted Cation-Adjusted Mueller-Hinton Broth (ID-CAMHB): Standard cation-adjusted Mueller-Hinton broth is treated with an iron chelator (e.g., Chelex 100 resin) to reduce the iron concentration. This mimics the iron-limited conditions in the human body and induces the expression of bacterial iron transporters. Following chelation, the broth is supplemented with calcium and magnesium to standard concentrations. This step is critical for accurate and reproducible MIC results.[7][15][16][17]

-

Inoculum Preparation: A standardized bacterial inoculum is prepared according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Microdilution Plate Preparation: Serial twofold dilutions of this compound are prepared in ID-CAMHB in microtiter plates.

-

Inoculation and Incubation: The microtiter plates are inoculated with the standardized bacterial suspension and incubated at 35°C for 16-20 hours.

-

MIC Reading: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Siderophore Activity and Iron Uptake Assays

Protocol: Radiolabeled this compound Uptake Assay

This assay directly measures the uptake of this compound into bacterial cells under different iron conditions.

-

Bacterial Culture: Bacteria (e.g., P. aeruginosa) are grown overnight in both iron-depleted and iron-sufficient media.

-

Uptake Experiment: The bacterial cells are washed and resuspended. Radiolabeled this compound (e.g., [¹⁴C]-Cefiderocol) is added to the cell suspensions.

-

Sampling and Measurement: At various time points, aliquots of the cell suspension are filtered to separate the bacteria from the medium. The radioactivity associated with the bacterial cells is measured using a scintillation counter.

-

Analysis: The amount of this compound taken up by the bacteria is quantified and compared between the iron-depleted and iron-sufficient conditions. Increased uptake in the iron-depleted condition demonstrates the role of the siderophore-mediated transport system.[18][19]

Protocol: Chrome Azurol S (CAS) Assay for Chelating Activity

This spectrophotometric assay is used to determine the iron-chelating ability of this compound.

-

Reagent Preparation: A CAS assay solution is prepared, which contains the dye chrome azurol S, a detergent, and a ferric iron solution. The complex of CAS, the detergent, and iron has a characteristic blue color.

-

Assay: this compound is added to the CAS assay solution.

-

Measurement: If this compound chelates iron, it will remove the iron from the CAS complex, causing a color change that can be quantified by measuring the absorbance at a specific wavelength (e.g., 630 nm). The degree of color change is proportional to the chelating activity.

Penicillin-Binding Protein (PBP) Affinity Assay

Protocol: Competitive Binding Assay with Bocillin-FL

This assay determines the affinity of this compound for specific PBPs.

-

PBP Preparation: Membranes containing the PBPs of the test bacterium are prepared.

-

Competitive Binding: The bacterial membranes are incubated with varying concentrations of this compound.

-

Fluorescent Labeling: A fluorescently labeled penicillin, Bocillin-FL, is added to the mixture. Bocillin-FL binds to the PBPs that are not already occupied by this compound.

-

Detection and Analysis: The PBP-Bocillin-FL complexes are separated by SDS-PAGE and visualized using a fluorescence scanner. The intensity of the fluorescent bands corresponding to each PBP is quantified. A decrease in fluorescence intensity with increasing this compound concentration indicates competitive binding. The IC₅₀ (the concentration of this compound required to inhibit 50% of Bocillin-FL binding) can then be calculated for each PBP, with a lower IC₅₀ indicating a higher binding affinity.[10][20]

β-Lactamase Stability Assay